molecular formula C17H11ClF2N2O3S B10974052 N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxamide CAS No. 7168-08-3

N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxamide

Cat. No.: B10974052
CAS No.: 7168-08-3
M. Wt: 396.8 g/mol
InChI Key: PYQNNLODFJECOF-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxamide is a complex organic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene core substituted with various functional groups such as a carbamoylphenyl group, a chloro group, and a difluoromethoxy group

Preparation Methods

The synthesis of N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing reagents and aromatic compounds.

    Introduction of Functional Groups: The chloro and difluoromethoxy groups can be introduced through halogenation and methoxylation reactions, respectively.

    Attachment of the Carbamoylphenyl Group: The carbamoylphenyl group can be attached through amide bond formation using carbamoyl chloride and aniline derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7168-08-3

Molecular Formula

C17H11ClF2N2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11ClF2N2O3S/c18-13-12-10(25-17(19)20)6-3-7-11(12)26-14(13)16(24)22-9-5-2-1-4-8(9)15(21)23/h1-7,17H,(H2,21,23)(H,22,24)

InChI Key

PYQNNLODFJECOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl

Origin of Product

United States

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